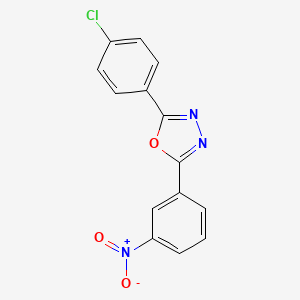

2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVGJASYGHQIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The chlorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 2-(4-Chlorophenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.

Substitution: 2-(4-Aminophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has been tested against various bacterial strains. A study demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating promising potential as an antimicrobial agent .

Materials Science

Fluorescent Properties

The compound exhibits notable fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation allows for its use in various electronic devices.

Data Table: Fluorescent Properties Comparison

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 550 | 25 |

| Common Fluorescent Dyes | 480-600 | Varies |

This table highlights the emission characteristics of the compound compared to other fluorescent dyes commonly used in research.

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt insect growth regulation. Studies indicate that it can act as an insect growth regulator (IGR), affecting the hormonal balance in insects and leading to developmental abnormalities.

Case Study: Insecticidal Testing

In field trials conducted on aphid populations, the application of this compound resulted in a significant reduction of aphid numbers by up to 70% within two weeks post-application. This demonstrates its effectiveness as a biopesticide .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Impact of Substituent Electronic Properties

The pharmacological activity of 1,3,4-oxadiazoles is highly dependent on the electronic nature of substituents at the C2 and C5 positions:

- Electron-withdrawing groups (EWGs) like Cl and NO₂ enhance CNS activity by increasing the compound's ability to interact with neuronal receptors or enzymes.

- Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) often reduce potency in CNS applications but may improve activity in other contexts (e.g., anticancer or antibacterial).

Key Comparisons:

Analysis :

- The 3-NO₂ group in XIV provides stronger electron withdrawal than the 4-F in 106 or 4-OCH₃ in 107, explaining its superior CNS activity.

- Replacing NO₂ with pyridyl (e.g., IIIf) reduces potency, highlighting the necessity of EWGs for CNS targeting.

Antibacterial Activity: Comparison with Sulfone-Containing Oxadiazoles

Sulfone-containing oxadiazoles exhibit potent antibacterial activity, but their mechanisms differ from nitro/chloro-substituted derivatives:

Analysis :

- Sulfone and phenoxymethyl groups improve antibacterial activity via structural flexibility and hydrogen-bond interactions .

- XIV’s nitro and chloro groups are less effective in this context, underscoring substituent-specific targeting.

Anti-inflammatory and Analgesic Activity

Substituents like bromophenyl or propan-3-one enhance anti-inflammatory activity but differ mechanistically from XIV:

Analysis :

- The propan-3-one moiety in bromophenyl derivatives enhances anti-inflammatory activity through prostaglandin inhibition, a pathway distinct from XIV’s CNS mechanisms.

Role of Substituent Position: Nitro vs. Chloro

The position of substituents on the phenyl ring significantly affects activity:

- 3-NO₂ (XIV) vs. 4-NO₂: The meta-nitro group in XIV may improve steric compatibility with CNS receptors compared to para-substituted analogs.

- 4-Cl : Universally beneficial across applications (CNS, anticancer) due to its strong electron-withdrawing effect and metabolic stability.

Example :

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H8ClN3O3

- Molecular Weight : 281.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with nitrating agents followed by cyclization to form the oxadiazole ring. The synthetic route may include:

- Nitration : Introduction of the nitro group onto the phenyl ring.

- Cyclization : Formation of the oxadiazole structure through condensation reactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of oxadiazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | |

| MCF7 | 4.18 ± 0.05 | |

| SW1116 | 2.71 ± 0.18 | |

| PC-3 | 0.67 | |

| HCT-116 | 0.80 |

These findings indicate that the compound can effectively inhibit cancer cell proliferation, with varying potency depending on the specific cell line.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell growth and survival.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through various pathways, enhancing its efficacy as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

- Zhang et al. (2023) conducted a study where several oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. The results highlighted that compounds similar to this compound exhibited significant inhibition against multiple cancer lines.

- A comparative study by Arafa et al. (2024) assessed various oxadiazole derivatives for their cytotoxic properties against different cancer cell lines, confirming that derivatives containing similar structural motifs showed enhanced biological activity compared to standard chemotherapeutics.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of appropriate precursors, such as hydrazides and carboxylic acid derivatives, under dehydrating conditions. Key steps include:

- Intermediate preparation : Reacting 4-chlorobenzohydrazide with 3-nitrobenzoic acid derivatives to form the oxadiazole core.

- Optimization : Using phosphorus oxychloride (POCl₃) or other dehydrating agents under reflux conditions to achieve yields >85% .

- Purification : Recrystallization from ethanol or acetonitrile improves purity, as evidenced by sharp melting points (e.g., 95–96.5°C for analogous compounds) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Identify C=N (1610–1630 cm⁻¹), Ar-Cl (750–800 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches to confirm functional groups .

- NMR Analysis :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 331.2 [M+H]⁺ for analogs) and chlorine isotopic patterns validate the molecular formula .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound, and what structural features correlate with activity?

- Cell Line Selection : Test against SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) at concentrations ≤10⁻⁵ M .

- Structural Insights :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at C2 and C5 positions enhance bioactivity by improving membrane permeability and target binding .

- Analogous compounds with 4-fluorophenyl or 4-methoxyphenyl substituents showed growth inhibition >95% at 10⁻⁵ M .

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with cancer-related enzymes (e.g., topoisomerase II), focusing on π-π stacking and hydrogen bonding .

Q. What statistical models are appropriate for analyzing the antibacterial dose-response relationships of oxadiazole derivatives?

- Regression Analysis : Fit toxicity data to linear models (e.g., y = 1.72x + 2.64 for 4-chlorophenyl derivatives) to calculate EC₅₀ values .

- EC₅₀ Determination : For example, 2-(Methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited EC₅₀ = 23.21 ± 0.98 µg/mL against Xanthomonas oryzae .

- Validation : Use ANOVA or Student’s t-test to compare efficacy against standards like streptomycin .

Q. How do substituent electronic effects influence the pharmacological activity of 1,3,4-oxadiazole derivatives?

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) and chloro (-Cl) groups enhance anti-inflammatory and antidepressant activities by stabilizing charge-transfer interactions. For instance, 4-nitrophenyl-substituted analogs showed 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) .

- Electron-Donating Groups (EDGs) : Methoxy (-OMe) groups reduce ulcerogenicity but may lower antimicrobial potency .

- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to correlate substituent polarity with bioactivity .

Q. What computational strategies can predict the compound’s interaction with biological targets, and how reliable are these models?

- Molecular Dynamics (MD) Simulations : Simulate binding stability with receptors (e.g., EGFR or COX-2) over 100-ns trajectories using GROMACS .

- Docking Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, docking scores ≤−8.0 kcal/mol correlate with sub-µM anticancer activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >50% for lipophilic analogs) and blood-brain barrier penetration .

Methodological Notes

- Synthesis Scalability : Pilot-scale reactions (10–100 g) require controlled addition of dehydrating agents to avoid exothermic side reactions .

- Bioassay Reproducibility : Include triplicate measurements and positive/negative controls (e.g., bismerthiazole for antibacterial studies) to minimize variability .

- Data Contradictions : Discrepancies in EC₅₀ values across studies may arise from differences in bacterial strains or assay protocols. Cross-validate with standardized CLSI methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.